molecular formula C7H15ClN2O3 B13572657 methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride

methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride

Cat. No.: B13572657
M. Wt: 210.66 g/mol
InChI Key: HVTLQOOCGSESDZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is a chemical compound with the molecular formula C7H15ClN2O3 and a molecular weight of 210.66 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acetate and 3-amino-N-methylpropanamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like methanol or ethanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

    Catalysts and Reagents: Catalysts such as hydrochloric acid are used to facilitate the reaction. Other reagents may include protective groups to ensure the stability of intermediate compounds.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-chloro-N-methylpropanamido)acetate: Similar in structure but with a chlorine atom instead of an amino group.

    Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate: Contains a dimethylamino group, offering different reactivity and applications.

Uniqueness

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its amino group allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.66 g/mol

IUPAC Name

methyl 2-[3-aminopropanoyl(methyl)amino]acetate;hydrochloride

InChI

InChI=1S/C7H14N2O3.ClH/c1-9(5-7(11)12-2)6(10)3-4-8;/h3-5,8H2,1-2H3;1H

InChI Key

HVTLQOOCGSESDZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C(=O)CCN.Cl

Origin of Product

United States

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